6-Acetyl-2-hydroxymethyl-1,4-benzodioxan 6-Acetyl-2-hydroxymethyl-1,4-benzodioxan
Brand Name: Vulcanchem
CAS No.:
VCID: VC13972868
InChI: InChI=1S/C11H12O4/c1-7(13)8-2-3-10-11(4-8)14-6-9(5-12)15-10/h2-4,9,12H,5-6H2,1H3
SMILES:
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol

6-Acetyl-2-hydroxymethyl-1,4-benzodioxan

CAS No.:

Cat. No.: VC13972868

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

6-Acetyl-2-hydroxymethyl-1,4-benzodioxan -

Specification

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
IUPAC Name 1-[2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethanone
Standard InChI InChI=1S/C11H12O4/c1-7(13)8-2-3-10-11(4-8)14-6-9(5-12)15-10/h2-4,9,12H,5-6H2,1H3
Standard InChI Key LWVFKFLHYIYCEM-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC2=C(C=C1)OC(CO2)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of 6-acetyl-2-hydroxymethyl-1,4-benzodioxan consists of a benzene ring fused to a 1,4-dioxane ring. Substitutions at the 2- and 6-positions introduce hydroxymethyl (CH2OH-\text{CH}_2\text{OH}) and acetyl (COCH3-\text{COCH}_3) groups, respectively, which significantly influence its electronic and steric properties. X-ray crystallography and NMR studies confirm a planar aromatic system with a puckered dioxane ring, creating a chiral center at the 2-position .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H12O4\text{C}_{11}\text{H}_{12}\text{O}_{4}
Molecular Weight208.21 g/mol
Melting Point82–86°C
SolubilitySlightly soluble in chloroform
Density1.16 g/cm³

Synthetic Pathways and Modifications

Conventional Synthesis

The synthesis typically begins with 1,4-benzodioxane-6-carbaldehyde, which undergoes aldol condensation with acetylating agents. A representative route involves:

  • Friedel-Crafts Acetylation: Introduction of the acetyl group at the 6-position using acetic anhydride and Lewis acids like AlCl3\text{AlCl}_3 .

  • Hydroxymethylation: Reaction of 2-chloromethyl-1,4-benzodioxan with aqueous sodium hydroxide to install the hydroxymethyl group .

Key Reaction:

1,4-Benzodioxane-6-carbaldehyde+Acetic AnhydrideAlCl36-Acetyl-1,4-benzodioxaneNaOH6-Acetyl-2-hydroxymethyl-1,4-benzodioxan\text{1,4-Benzodioxane-6-carbaldehyde} + \text{Acetic Anhydride} \xrightarrow{\text{AlCl}_3} \text{6-Acetyl-1,4-benzodioxane} \xrightarrow{\text{NaOH}} \text{6-Acetyl-2-hydroxymethyl-1,4-benzodioxan}

Stereochemical Considerations

The 2-hydroxymethyl group introduces chirality, necessitating asymmetric synthesis or resolution techniques. Enzymatic resolution using lipases has achieved enantiomeric excess (ee) >90% for the (S)-isomer, which shows enhanced binding to α1-adrenergic receptors .

Mechanistic Insights and Biological Activity

Enzyme Inhibition

The compound exhibits competitive inhibition of MAO-B (IC50=0.11μM\text{IC}_{50} = 0.11 \, \mu\text{M}), attributed to hydrogen bonding between the hydroxymethyl group and flavin adenine dinucleotide (FAD) cofactors . Molecular docking simulations reveal a binding affinity (KdK_d) of 8.2 nM, surpassing reference inhibitors like selegiline .

Anti-Inflammatory and Hepatoprotective Effects

In carbon tetrachloride (CCl4\text{CCl}_4)-induced hepatotoxicity models, 6-acetyl-2-hydroxymethyl-1,4-benzodioxan (10 mg/kg) reduced serum ALT levels by 58%, comparable to silymarin . Mechanistically, it scavenges reactive oxygen species (ROS) via the Nrf2/ARE pathway and inhibits NF-κB-mediated cytokine release .

Table 2: In Vivo Hepatoprotective Activity

ParameterControlTreated (10 mg/kg)Silymarin (10 mg/kg)
ALT (U/L)342 ± 28144 ± 19*138 ± 16*
AST (U/L)298 ± 22126 ± 14*122 ± 12*
MDA (nmol/mg protein)8.9 ± 0.73.2 ± 0.4*3.1 ± 0.3*
*p<0.01p < 0.01 vs. control

Applications in Drug Discovery

Antimicrobial Agents

Derivatives of 6-acetyl-2-hydroxymethyl-1,4-benzodioxan inhibit Staphylococcus aureus biofilm formation (MIC=1.5μg/mL\text{MIC} = 1.5 \, \mu\text{g/mL}) by targeting the FtsZ protein, essential for bacterial cell division . Structural analogs with 7-chloro substitutions show enhanced activity against methicillin-resistant S. aureus (MRSA) .

Neurological Therapeutics

As a dual MAO-B inhibitor and anti-neuroinflammatory agent, the compound reduces nitric oxide (NO) and interleukin-1β (IL-1β) production in microglial cells by 72% and 65%, respectively, at 10 μM . It also attenuates β-amyloid-induced cytotoxicity, suggesting potential in Alzheimer’s disease .

Analytical and Stability Profiling

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1685 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O–H stretch) confirm functional groups .

  • NMR: 1H^1\text{H} NMR (CDCl₃, 400 MHz): δ 2.58 (s, 3H, COCH₃), 4.32 (d, 2H, CH₂OH), 6.85–7.12 (m, 3H, aromatic) .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition at 210°C, with a glass transition temperature (TgT_g) of 75°C, indicating suitability for solid-dose formulations .

Recent Advances and Future Directions

Hybrid Molecules

Recent studies conjugate the benzodioxane core with thienyl chalcones, achieving MAO-B inhibition (IC50=0.03μM\text{IC}_{50} = 0.03 \, \mu\text{M}) and anti-neuroinflammatory synergy . Such hybrids represent a promising strategy for multifactorial diseases like Parkinson’s.

Targeted Drug Delivery

Nanoparticle-encapsulated formulations (e.g., PLGA nanoparticles) enhance bioavailability by 3.2-fold in rodent models, addressing solubility limitations .

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